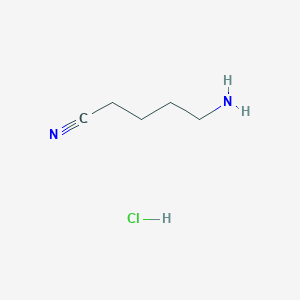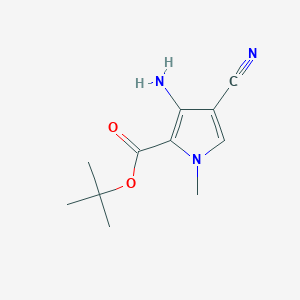![molecular formula C10H17ClN4O2 B1528306 [1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride CAS No. 1803594-38-8](/img/structure/B1528306.png)
[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride
Overview
Description
“[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride” is a chemical compound with the CAS Number: 1803594-38-8 . It has a molecular weight of 260.72 . The IUPAC name for this compound is (4-amino-1-methyl-1H-pyrazol-3-yl) (2- (hydroxymethyl)pyrrolidin-1-yl)methanone hydrochloride .
Synthesis Analysis
The synthesis of pyrazole compounds, which includes “[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4O2.ClH/c1-13-5-8(11)9(12-13)10(16)14-4-2-3-7(14)6-15;/h5,7,15H,2-4,6,11H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a density of 1.141 g/mL at 25 °C . The storage temperature for this compound is at room temperature .Scientific Research Applications
Nociceptin/Orphanin FQ Peptide Receptor Antagonism
A study on LY2940094, a potent and selective NOP antagonist with a complex molecular structure that includes pyrazole and methanol components, explored its therapeutic benefits for obesity, eating disorders, and depression. This research found that LY2940094 effectively penetrates the human brain and achieves high NOP receptor occupancy, suggesting its potential for testing clinical efficacy in related disorders (Raddad et al., 2016).
Exposure to Heterocyclic Amines in Cooked Foods
Research on the presence and metabolism of heterocyclic amines (HAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in humans, through the consumption of cooked chicken, reveals the dietary exposure to mutagenic/carcinogenic chemicals. Such studies highlight the significance of understanding the metabolic pathways and potential health impacts of similar compounds found in the diet (Kulp et al., 2000).
Methanol Toxicity and Treatment Approaches
Several studies address methanol toxicity, its treatment with antidotes like fomepizole, and the metabolic pathways involved in methanol poisoning. These investigations provide crucial information on the clinical management of toxic exposures and the biochemical mechanisms underpinning methanol's toxic effects, which could be relevant for researching related compounds (Brent et al., 2001).
Pyrethroid Metabolites in Environmental Exposure
The study on the quantification of pyrethroid (PYR) metabolites in children in Japan, focusing on specific hygiene-PYR metabolites, offers insights into the widespread exposure to chemical compounds in everyday environments. Understanding the exposure levels and potential health effects of such compounds is crucial for public health and safety (Ueyama et al., 2022).
Aromatic L-Amino Acid Decarboxylase Deficiency
Exploring the clinical and biochemical features of aromatic L-amino acid decarboxylase (AADC) deficiency provides an example of the intricate relationships between enzyme activity, neurotransmitter metabolism, and clinical symptoms. Research in this area underscores the importance of enzymatic functions in health and disease, potentially relevant to studies on compounds affecting similar pathways (Brun et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(4-amino-1-methylpyrazol-3-yl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-13-5-8(11)9(12-13)10(16)14-4-2-3-7(14)6-15;/h5,7,15H,2-4,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUDBPZIKNGSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCC2CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)






![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B1528237.png)


![2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride](/img/structure/B1528242.png)

![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)
![5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528246.png)